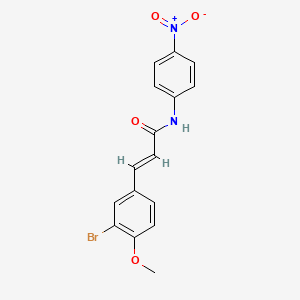
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system in which it is tested. In vitro studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have demonstrated that this compound can reduce the size of tumors and alleviate inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide in lab experiments include its high potency and selectivity towards specific enzymes and proteins. However, the limitations of this compound include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research and development of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide. These include the optimization of its chemical structure to enhance its potency and selectivity, the investigation of its potential applications in other diseases, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other cellular components.
Synthesis Methods
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the reaction of 3-bromo-4-methoxyaniline and 4-nitrophenylacrylic acid in the presence of a coupling agent and a base. The resulting compound is then purified using chromatography techniques.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide has been studied for its potential applications in the development of new drugs and therapeutic agents. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. Moreover, this compound has shown promising results in the treatment of diseases such as cancer, arthritis, and Alzheimer's.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-15-8-2-11(10-14(15)17)3-9-16(20)18-12-4-6-13(7-5-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSGBYZBQGRGM-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415515.png)
![5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5415524.png)
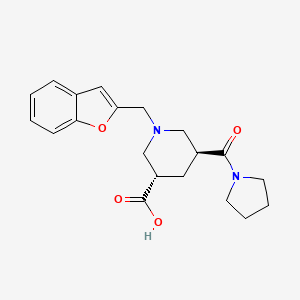
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5415535.png)
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
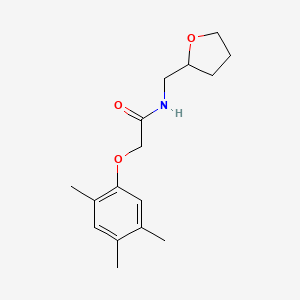
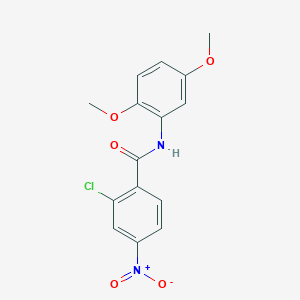

![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![N-(4-pyridinylmethyl)-4-[4-(2-thienyl)butanoyl]-2-morpholinecarboxamide](/img/structure/B5415599.png)
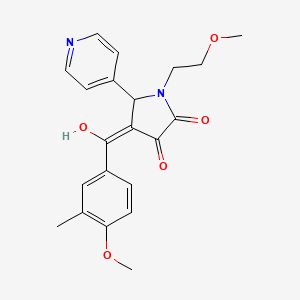
![N-(1-methyl-3-phenylpropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5415620.png)
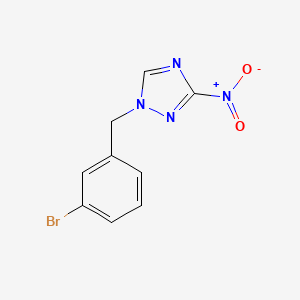
![ethyl 2-(4-bromobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5415628.png)